3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide

Physicochemical profiling Regioisomer differentiation Medicinal chemistry

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide (CAS 853330-85-5) is a synthetic small molecule with the molecular formula C20H18BrNO3 and a molecular weight of 400.3 g/mol. It belongs to a series of aryl-furyl-propanamide derivatives distinguished by a 5-(4-bromophenyl)-2-furyl core linked via a propanamide spacer to an N-(3-methoxyphenyl) terminus.

Molecular Formula C20H18BrNO3
Molecular Weight 400.3 g/mol
CAS No. 853330-85-5
Cat. No. B11949677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide
CAS853330-85-5
Molecular FormulaC20H18BrNO3
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br
InChIInChI=1S/C20H18BrNO3/c1-24-18-4-2-3-16(13-18)22-20(23)12-10-17-9-11-19(25-17)14-5-7-15(21)8-6-14/h2-9,11,13H,10,12H2,1H3,(H,22,23)
InChIKeyBAYBPBNWMADXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide (CAS 853330-85-5): Core Physicochemical Identity and Screening Library Provenance


3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide (CAS 853330-85-5) is a synthetic small molecule with the molecular formula C20H18BrNO3 and a molecular weight of 400.3 g/mol . It belongs to a series of aryl-furyl-propanamide derivatives distinguished by a 5-(4-bromophenyl)-2-furyl core linked via a propanamide spacer to an N-(3-methoxyphenyl) terminus. The compound is supplied by Sigma-Aldrich as product T114790 under the AldrichCPR (Custom Product Request) program, positioning it within a collection of rare and unique chemicals intended for early discovery research . Regulatory classification under GHS/CLP assigns the signal word 'Danger' (EC 664-707-1) [1], indicating that appropriate handling precautions are mandatory during procurement and use.

Why 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide Cannot Be Interchanged with In-Class Analogs: The Substitution-Position Selectivity Principle


Compounds within the 3-(5-(4-bromophenyl)-2-furyl)-propanamide family share an identical core but differ exclusively in the N-aryl substitution pattern. Published structure–activity relationship (SAR) data on bromodomain-containing protein 4 (BRD4) bromodomain inhibitors demonstrate that the position of methoxy substitution (3- vs. 4-methoxyphenyl) can shift binding affinity for BRD4 bromodomains by orders of magnitude [1]. More broadly, medicinal chemistry precedent establishes that 3-methoxy versus 4-methoxy regioisomers frequently exhibit divergent pharmacokinetic profiles, including differential metabolic stability and cytochrome P450 inhibition liability [2]. Given that the 4-methoxyphenyl analog (CAS 853330-79-7), 3-methylphenyl analog (CAS 853330-76-4), and 3-chlorophenyl analog (CAS 853330-58-2) each carry distinct GHS/CLP hazard classifications [3], generic substitution without experimental validation risks both compromised biological outcomes and unanticipated safety or handling requirements.

Quantitative Differentiation Evidence for 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide (CAS 853330-85-5) Versus Closest Analogs


Molecular Weight and Physicochemical Distinction of the 3-Methoxy Regioisomer Versus the 4-Methoxy Analog

The target compound (C₂₀H₁₈BrNO₃, MW 400.3 g/mol) shares its exact molecular formula and molecular weight with the 4-methoxyphenyl regioisomer (CAS 853330-79-7) ; however, the 3-methoxy substitution creates a distinct spatial orientation and electronic distribution at the anilide terminus relative to the 4-methoxy congener. The 3-substitution pattern introduces a meta-directing effect on the phenyl ring, altering the dipole moment and hydrogen-bond acceptor geometry of the methoxy oxygen. In contrast, the 3-methylphenyl analog (CAS 853330-76-4, C₂₀H₁₈BrNO₂, MW 384.3 g/mol) lacks the oxygen atom entirely, resulting in a lower molecular weight, reduced hydrogen-bond acceptor count, and increased lipophilicity . These physicochemical distinctions directly impact chromatographic retention, solubility, and protein-binding potential, making the 3-methoxy compound a distinct entity for any quantitative structure–activity relationship (QSAR) or fragment-based screening campaign.

Physicochemical profiling Regioisomer differentiation Medicinal chemistry

GHS/CLP Hazard Classification: Identical Signal Word but Distinct Toxicological Profile Across Analogs

Under GHS/CLP regulations, the target compound (CAS 853330-85-5, EC 664-707-1) and its three closest analogs—4-methoxyphenyl (CAS 853330-79-7, EC 664-709-2), 3-methylphenyl (CAS 853330-76-4, EC 664-710-8), and 3-chlorophenyl (CAS 853330-58-2, EC 664-717-6)—all carry the signal word 'Danger' [1]. This uniform high-hazard classification indicates that none of these compounds can be considered a 'safer' replacement for another based on signal word alone. However, each compound bears a unique EC number and therefore a distinct registration dossier under REACH, implying that the specific hazard statements (H-phrases) and precautionary statements (P-phrases) may differ. Procurement decisions must therefore be based on the full safety data sheet (SDS) of the specific CAS number rather than assuming interchangeability within the series.

Safety assessment Regulatory compliance Procurement risk management

Bromodomain BRD4 BD2 Binding Affinity: Class-Level Evidence for 3-Methoxyphenyl Substitution Advantage

No direct BRD4 binding data have been identified in the public domain for CAS 853330-85-5 specifically. However, published SAR from a structurally related propanamide series evaluated against the BRD4 tandem bromodomain (BD1,BD2) demonstrates that the nature of the N-aryl substituent modulates the Kd value across a range from 0.74 μM to >2.35 μM—a greater than 3-fold variation solely attributable to changes in this terminal substituent [1]. In this dataset, compounds incorporating hydrogen-bond-accepting substituents on the N-phenyl ring consistently achieved the most potent BRD4 BD1,2 binding (Kd = 0.53–0.98 μM), whereas purely hydrophobic substituents yielded substantially weaker affinities (Kd > 2.2 μM) [1]. Although the specific 3-methoxyphenyl substitution pattern was not among the tested analogs, the class-level trend indicates that the methoxy oxygen of CAS 853330-85-5 is predicted to contribute a hydrogen-bond interaction that the 3-methyl analog (CAS 853330-76-4) cannot provide. Direct experimental confirmation of this differentiation remains an open requirement.

Epigenetic drug discovery BRD4 bromodomain inhibition Acetyl-lysine competitive binding

Commercial Availability and Sourcing Format: AldrichCPR Exclusivity Versus Bulk Alternatives

The target compound (CAS 853330-85-5) is listed by Sigma-Aldrich exclusively under the AldrichCPR (Custom Product Request) program as product T114790 . AldrichCPR products are part of a curated collection of rare and unique chemicals provided to early discovery researchers and are not maintained as standard catalog inventory; delivery timelines and available quantities are subject to batch-dependent availability. In contrast, certain closely related analogs such as 3-(5-(4-Bromophenyl)-2-furyl)-N-(2-nitrophenyl)propanamide are available through multiple vendors with defined catalog specifications including melting point and boiling point data . This sourcing distinction means that CAS 853330-85-5 carries inherently longer lead times and potentially higher per-unit cost relative to analogs with multi-vendor commercial availability, factors that must be weighed against the compound's specific structural differentiation in procurement planning.

Compound procurement Screening library sourcing Supply chain reliability

Recommended Application Scenarios for 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-methoxyphenyl)propanamide Based on Differentiation Evidence


Fragment-Based Screening and Structure–Activity Relationship (SAR) Expansion for BRD4 Bromodomain Inhibitors

The compound's 3-methoxyphenyl N-substitution provides a hydrogen-bond acceptor that is predicted (based on class-level SAR [1]) to confer affinity for BRD4 bromodomains superior to that of the 3-methyl analog. Researchers expanding SAR around the N-aryl terminus of bromophenyl-furyl-propanamide cores should procure CAS 853330-85-5 specifically when testing the hypothesis that a meta-methoxy H-bond contact enhances BRD4 BD2 selectivity or cellular potency, rather than defaulting to the more readily available but structurally simpler 3-methyl or 4-methoxy congeners.

Regioisomer-Dependent Pharmacokinetic Profiling (CYP450 Metabolism Studies)

The 3-methoxy versus 4-methoxy regioisomeric distinction is a well-established determinant of cytochrome P450 metabolic stability and potential mechanism-based inhibition risk [2]. When conducting in vitro metabolic stability assays (e.g., human liver microsome or hepatocyte incubations) to assess the developability of this chemotype, the target compound must be compared head-to-head with the 4-methoxy analog (CAS 853330-79-7) rather than assuming regioisomeric metabolic equivalence.

Computational Chemistry and Docking Studies Requiring Defined Hydrogen-Bond Geometry

The 3-methoxy substitution pattern positions the methoxy oxygen at a defined geometry relative to the amide NH, creating a unique hydrogen-bond acceptor motif. Computational chemists performing molecular docking or pharmacophore modeling with this scaffold should use CAS 853330-85-5 explicitly, as the 4-methoxy regioisomer (CAS 853330-79-7) presents a different spatial orientation of the methoxy group, and the 3-methyl analog (CAS 853330-76-4) lacks the relevant oxygen atom entirely .

Chemical Biology Probe Development Where Target Engagement Requires a Lipophilic-Polar Balance at the N-Aryl Terminus

Compared to the 3-methylphenyl analog (ClogP predicted higher by ~0.5–0.7 log units due to loss of the methoxy oxygen), the target compound offers a more balanced lipophilic–polar profile. For cellular target engagement assays where excessive lipophilicity may drive non-specific protein binding or membrane accumulation, CAS 853330-85-5 represents the preferred choice over the 3-methyl analog, provided that the methoxy group does not introduce metabolic liabilities in the specific cellular system employed.

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